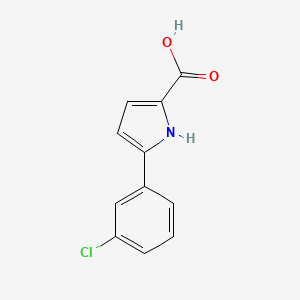

5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-3-1-2-7(6-8)9-4-5-10(13-9)11(14)15/h1-6,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZFOGHENUKAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental for understanding the intrinsic electronic and structural properties of a molecule.

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Applications of DFT would typically yield detailed information on the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which dictate the molecule's three-dimensional shape. Furthermore, DFT calculations are employed to determine electronic properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP), which are crucial for predicting the molecule's stability and reactive sites. Despite extensive searches, no published studies containing DFT calculations for the molecular structure and reactivity of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid were found.

Prediction of Chemical Reactivity and Spectroscopic Properties

Building upon DFT and other quantum methods, various chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, and chemical hardness, which together provide a quantitative forecast of a molecule's behavior in chemical reactions. These calculations also allow for the theoretical prediction of spectroscopic properties. For instance, computational methods can simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. Comparing these predicted spectra with experimental data is a standard method for structure verification. No specific literature predicting the chemical reactivity or spectroscopic properties of this compound through these computational means could be located.

Molecular Docking Investigations

Molecular docking is a key in silico technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is critical in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Receptor Interaction Analysis

This subsection would typically present findings from molecular docking simulations, detailing the specific interactions between this compound (the ligand) and the amino acid residues within the binding site of a biological target. Such an analysis would identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. No molecular docking studies detailing the ligand-receptor interactions for this compound have been published.

Binding Affinity Predictions

A primary output of molecular docking simulations is a scoring function that estimates the binding affinity, often expressed in kcal/mol. This value predicts the strength of the interaction between the ligand and its receptor, with lower values indicating a more favorable binding. This information is vital for ranking potential drug candidates. A search for research containing binding affinity predictions for this compound with any biological target yielded no results.

Mechanistic Insights from Computational Models

Computational models, integrating methods like DFT and molecular dynamics, can provide profound insights into reaction mechanisms or the dynamic behavior of a ligand within a receptor's active site. These models can elucidate transition states, reaction energy profiles, and conformational changes that are difficult to observe experimentally. Such studies could, for example, explain the basis of a molecule's biological activity or chemical stability. At present, there are no available computational studies that provide mechanistic insights into the behavior or action of this compound.

Analytical Techniques for Characterization and Stability Assessment

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural confirmation of 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, offering detailed insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons on the pyrrole (B145914) and phenyl rings, as well as the carboxylic acid and amine protons, would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons of the 3-chlorophenyl group would likely appear as a complex multiplet in the downfield region. The protons on the pyrrole ring would also resonate in the aromatic region, with their specific shifts influenced by the electron-withdrawing carboxylic acid group and the phenyl substituent. The acidic proton of the carboxylic acid would typically be observed as a broad singlet at a very downfield chemical shift, which can be confirmed by D₂O exchange. The NH proton of the pyrrole ring would also present a characteristic signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position. The carbons of the phenyl and pyrrole rings would resonate in the aromatic region, with their chemical shifts influenced by the chlorine, carboxylic acid, and phenyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental data may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 (br s) | 160 - 165 |

| Pyrrole NH | 11.0 - 12.0 (br s) | - |

| Pyrrole CH | 6.5 - 7.5 (m) | 110 - 140 |

| Phenyl CH | 7.0 - 8.0 (m) | 125 - 145 |

| Phenyl C-Cl | - | 130 - 135 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. The C=O stretching of the carboxylic acid would typically appear as a strong band around 1680-1710 cm⁻¹. The N-H stretching of the pyrrole ring would be observed in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound (Note: These are characteristic ranges and may vary based on the specific molecular environment.)

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| N-H stretch (Pyrrole) | 3200 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 |

| C=O stretch (Carboxylic acid) | 1680 - 1710 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-Cl stretch | 600 - 800 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be employed.

The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound (C₁₁H₈ClNO₂). The isotopic pattern of the molecular ion would be characteristic of a chlorine-containing compound, with the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. Fragmentation patterns observed in tandem MS (MS/MS) experiments could provide further structural information, such as the loss of the carboxylic acid group or cleavage of the bond between the phenyl and pyrrole rings.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of pharmaceutical compounds and for profiling impurities. A stability-indicating reverse-phase HPLC (RP-HPLC) method would be developed and validated for this compound.

The method would typically utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase would be optimized to ensure good peak shape and retention of the acidic analyte. Detection would likely be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

The validated HPLC method would be used to separate the main compound from any process-related impurities, starting materials, and potential degradation products. The purity would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Stability and Degradation Pathway Analysis

Understanding the stability of a drug substance under various stress conditions is a critical part of its development. Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of the molecule. These studies also help in developing and validating a stability-indicating analytical method.

For this compound, forced degradation would be carried out under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:

Acidic hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.

Alkaline hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures.

Oxidative degradation: Exposure to an oxidizing agent (e.g., H₂O₂) at room or elevated temperatures.

Thermal degradation: Heating the solid compound at a high temperature.

Photodegradation: Exposing the solid or a solution of the compound to UV and visible light.

Samples from these stress studies would be analyzed by the validated stability-indicating HPLC method. Any significant degradation would be noted, and the degradation products would be characterized using techniques like LC-MS/MS to elucidate their structures. This information is crucial for determining the appropriate storage conditions and shelf-life of the compound. Studies on similar pyrrole derivatives have shown that the pyrrole ring can be susceptible to degradation under harsh acidic, basic, or oxidative conditions.

Hydrolytic Degradation Product Identification

Hydrolytic degradation is a common pathway for the breakdown of molecules containing susceptible functional groups, such as carboxylic acids. For pyrrole-2-carboxylic acid derivatives, the primary hydrolytic degradation route observed under acidic conditions is decarboxylation. nih.govresearchgate.netnih.gov This process involves the loss of the carboxylic acid group as carbon dioxide.

The proposed mechanism for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid involves the addition of a water molecule to the carboxylic acid moiety. nih.govnih.gov This is followed by the cleavage of the carbon-carbon bond between the pyrrole ring and the carboxyl group, leading to the formation of pyrrole and protonated carbonic acid. The latter subsequently dissociates into water and carbon dioxide. nih.govnih.gov

Extrapolating from this, the principal hydrolytic degradation product of this compound is anticipated to be 5-(3-Chlorophenyl)-1H-pyrrole , resulting from the loss of the C2-carboxylic acid group.

Table 1: Anticipated Hydrolytic Degradation Products of this compound

| Starting Compound | Primary Degradation Pathway | Expected Degradation Product |

| This compound | Hydrolytic Decarboxylation | 5-(3-Chlorophenyl)-1H-pyrrole |

| Carbon Dioxide |

Note: This table is based on the known degradation pathways of structurally related pyrrole-2-carboxylic acids. Specific experimental identification of degradation products for this compound is not widely available in the reviewed literature.

Forced degradation studies, employing techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), would be instrumental in definitively identifying and quantifying this and any other minor degradation products. nih.gov

Stability under Varying Environmental Conditions (e.g., pH, temperature)

The stability of this compound is expected to be significantly influenced by environmental factors like pH and temperature.

pH Stability:

Based on studies of related heterocyclic compounds, this compound is likely to exhibit pH-dependent stability. Research on pyrrolo[3,4-c]pyridine-1,3-dione derivatives has shown that such compounds are highly unstable in alkaline conditions, labile in acidic conditions, and relatively stable in neutral media. nih.gov The acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid is known to accelerate with increasing acidity. researchgate.netnih.gov Therefore, the degradation of this compound is expected to be more pronounced at both low and high pH values, with optimal stability in the neutral pH range.

Table 2: Predicted Stability of this compound at Various pH Conditions

| pH Condition | Predicted Stability | Primary Degradation Pathway |

| Strongly Acidic | Low | Acid-catalyzed Decarboxylation |

| Weakly Acidic | Moderate | Decarboxylation |

| Neutral | High | Minimal Degradation |

| Weakly Alkaline | Moderate | Base-catalyzed Degradation |

| Strongly Alkaline | Low | Base-catalyzed Ring Opening/Degradation |

Temperature Stability:

The thermal stability of organic molecules is a critical parameter. Studies on various heterocyclic carboxylic acids and related structures indicate that they generally possess good thermal stability. For instance, certain nitrogen-rich heterocyclic esters have been shown to be stable up to 250 °C. nih.gov However, at elevated temperatures, thermal decomposition becomes a significant factor. For many aromatic carboxylic acids, decarboxylation is a common thermal degradation pathway. researchgate.netpsu.edu

It can be inferred that this compound is likely stable at ambient and moderately elevated temperatures. However, at higher temperatures, thermal decomposition, probably via decarboxylation, would be expected to occur.

Table 3: General Thermal Stability Profile for Heterocyclic Carboxylic Acids

| Temperature Range | Expected Stability Level | Potential Degradation |

| Ambient (~25°C) | High | Negligible |

| Elevated (e.g., 40-80°C) | Generally High | Minimal |

| High (e.g., >200°C) | Decreasing | Thermal Decomposition (e.g., Decarboxylation) |

Note: This table provides a generalized expectation for the thermal stability of compounds in this class. The precise decomposition temperature for this compound would need to be determined experimentally using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

Emerging Research Avenues and Future Prospects for 5 3 Chlorophenyl 1h Pyrrole 2 Carboxylic Acid

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of pyrrole (B145914) derivatives, including 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, is an area of active research, with a growing emphasis on environmentally benign methods. nih.govlucp.net Traditional synthetic routes often involve harsh conditions, toxic solvents, and lengthy reaction times, which are not ideal for sustainable chemical production. semanticscholar.org Consequently, the development of novel, efficient, and green synthetic methodologies is a key challenge and a significant opportunity in modern synthetic organic chemistry. lucp.net

Green chemistry approaches are being explored to address the shortcomings of classical methods like the Paal-Knorr, Hantzsch, and Knorr syntheses. semanticscholar.org These modern techniques aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. Key strategies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for pyrrole synthesis. nih.gov

Ultrasound-Mediated Reactions: Sonication provides an alternative energy source that can accelerate reactions and, in some cases, enable syntheses at room temperature. semanticscholar.org

Use of Green Solvents: Replacing toxic organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a primary goal of green chemistry. nih.govlucp.net

Catalyst-Free and Multi-component Reactions: Designing one-pot reactions where multiple components react sequentially without the need for a catalyst simplifies procedures and minimizes waste. semanticscholar.orgresearchgate.netrsc.org For instance, a photocatalyst-mediated [3+2] cycloaddition of 2H-azirines with alkynes provides efficient access to highly functionalized pyrroles. lucp.net

Mechanochemistry: The use of ball milling offers a solvent-free alternative for conducting chemical reactions, as demonstrated in a citric acid-catalyzed Paal-Knorr synthesis of N-substituted pyrroles. lucp.net

The adoption of these green principles can lead to more sustainable and cost-effective production of this compound and its analogs, facilitating broader research and development. nih.gov

| Approach | Principle | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Reduced reaction times, improved yields. | nih.gov |

| Ultrasound Application | Uses acoustic cavitation to drive reactions. | Increased reaction rates, avoids high temperatures. | semanticscholar.org |

| Green Solvents | Utilizes non-toxic, biodegradable solvents like water. | Reduced environmental impact and toxicity. | lucp.net |

| Multi-component Reactions (MCRs) | Combines three or more reactants in a single step. | High atom economy, simplified procedures, reduced waste. | lucp.net |

| Mechanochemistry | Uses mechanical force (e.g., ball milling) to induce reactions. | Solvent-free conditions, high efficiency. | lucp.net |

Deeper Mechanistic Elucidation of Biological Activities and Target Validation

While various biological activities have been reported for pyrrole-containing compounds, a deeper understanding of their molecular mechanisms of action is crucial for therapeutic development. For the 5-phenyl-1H-pyrrole-2-carboxylic acid scaffold, recent research has begun to illuminate specific cellular targets.

A significant breakthrough has been the identification of this class of compounds as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular response to oxidative stress. nih.gov Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Inhibiting this interaction allows Nrf2 to translocate to the nucleus, where it activates the expression of antioxidant response element (ARE)-driven genes, such as HO-1 and NQO1. nih.gov A study identified a derivative, compound 19, that binds to Keap1 with high affinity (KD2 of 42.2 nM) and effectively protects against lipopolysaccharide (LPS)-induced injury in lung cells by promoting Nrf2 nuclear translocation and upregulating downstream antioxidant enzymes. nih.gov This finding validates Keap1 as a key molecular target for this scaffold and suggests its potential in treating conditions driven by oxidative stress, such as acute lung injury. nih.gov

Future research must continue to validate these and other potential targets. For example, studies on the related compound 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have shown that its anticonvulsant activity may result from its influence on voltage-gated sodium channels (VGSCs). researchgate.net This highlights the need for comprehensive pharmacological profiling of this compound to identify its primary targets and off-target effects, which is essential for advancing it as a potential therapeutic agent.

Advanced Computational Modeling for Rational Drug Design and Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. nih.govemanresearch.org For a molecule like this compound, computational methods can be applied to enhance its potency, selectivity, and pharmacokinetic properties. ijbiotech.com CADD approaches are broadly categorized as either structure-based or ligand-based, depending on the availability of a 3D structure of the biological target. nih.govemanresearch.org

Structure-Based Drug Design (SBDD): When the crystal structure of a target protein (e.g., Keap1) is known, SBDD methods like molecular docking can be used. nih.gov Docking predicts how a ligand binds within the active site of a protein, allowing researchers to prioritize compounds for synthesis and testing. researchgate.net Further analysis using molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. nih.gov These techniques guided the design of potent MDM2 inhibitors, where modeling revealed key hydrogen bond interactions and how modifications to the lead compound could improve binding affinity. acs.org

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are employed. emanresearch.org Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov This model can then be used to screen large virtual libraries for new compounds with diverse chemical scaffolds but similar activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in the chemical structure of compounds with changes in their biological activity, providing predictive models for designing more potent analogs.

These computational tools facilitate a cycle of design, synthesis, and testing that accelerates the hit-to-lead optimization process. nih.gov By predicting binding affinities and other properties, CADD reduces the number of compounds that need to be synthesized, saving time and resources. nih.gov

| Technique | Description | Application for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Predicting binding modes and affinities to targets like Keap1 or VGSCs. | nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to assess complex stability. | Evaluating the stability of the compound-protein complex and identifying key interactions. | nih.gov |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Screening virtual libraries to find novel scaffolds with similar activity. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates chemical structure to biological activity to create predictive models. | Guiding the design of new analogs with improved potency. | emanresearch.org |

Development of High-Throughput Screening Methodologies for Diverse Biological Targets

To uncover the full therapeutic potential of the this compound scaffold, it is essential to screen it against a wide array of biological targets. High-Throughput Screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test the biological or biochemical activity of a large number of compounds. ewadirect.comufl.edu Developing robust HTS assays is a critical step in identifying new lead compounds and expanding the utility of this pyrrole derivative. ewadirect.com

The process begins with assay development, where a benchtop biological assay is miniaturized and optimized for an automated platform, typically in 384-well or 1536-well microtiter plates. ufl.edu These assays can be designed to measure various endpoints, such as enzyme activity, receptor binding, gene expression, or cell viability. nih.govchapman.edu

An HTS campaign for derivatives of this compound would involve several stages:

Primary Screen: A large library of compounds is tested at a single concentration to identify "hits" that show activity in the assay. researchgate.net

Hit Confirmation: The initial hits are re-tested to confirm their activity and eliminate false positives. chapman.edu

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). researchgate.netnih.gov

Secondary and Orthogonal Assays: Hits are further evaluated in different, often more complex, assays to validate their mechanism of action and rule out non-specific activity. chapman.edu

For example, a cell-based HTS using a gene reporter assay was successfully used to screen over 130,000 compounds to identify novel antagonists of the pregnane (B1235032) X receptor (PXR). nih.gov Similarly, developing an HTS paradigm for adenylyl cyclase modulators led to the discovery of a selective AC2 inhibitor. chapman.edu By applying these methodologies, researchers can efficiently screen derivatives of this compound against hundreds of targets, potentially uncovering novel activities in areas like oncology, inflammation, and neurodegenerative disease. ewadirect.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclization of precursor acetamides under acidic reflux conditions. For example, a related pyrrole derivative was synthesized by reacting N-(4-(3-chlorophenyl)-4-oxo-1-phenylbutyl)acetamide with 6M HCl in ethanol at reflux for 20 hours, achieving a 69% yield after column chromatography (ethyl acetate/petroleum ether) . Key variables include acid concentration, solvent polarity, and reaction time. Optimization via Design of Experiments (DoE) can systematically address yield inconsistencies.

Q. How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. For example, monoclinic crystals (space group P2/c) with unit cell parameters (e.g., a = 13.192 Å, β = 102.42°) provide precise bond lengths and angles . Complement with spectroscopic methods:

- NMR : and NMR to confirm proton environments and substituent positions.

- FT-IR : Carboxylic acid O–H stretching (~2500–3000 cm) and pyrrole ring vibrations (~1500 cm) .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Methodological Answer : Silica gel chromatography with gradient elution (e.g., ethyl acetate/petroleum ether) is standard for intermediate purification . For final isolation, recrystallization from methylene chloride or ethanol/water mixtures enhances purity. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect impurities <1% .

Advanced Research Questions

Q. How does the electron-withdrawing 3-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The chloro substituent activates the pyrrole ring toward electrophilic substitution but may deactivate it for Suzuki-Miyaura coupling. Computational studies (DFT at B3LYP/6-31G*) can predict reactive sites. Experimentally, test palladium-catalyzed coupling with aryl boronic acids under varying conditions (e.g., Pd(OAc), SPhos ligand, KCO in dioxane) . Compare yields with non-chlorinated analogs to quantify electronic effects.

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound’s tautomeric equilibrium?

- Methodological Answer : Discrepancies often arise from solvent-dependent tautomerism. For example:

- In DMSO-d : Carboxylic acid exists as a dimer (δ ~12 ppm in NMR).

- In solid state : SC-XRD confirms the dominant tautomer (e.g., enol vs. keto forms) .

Use variable-temperature NMR and DFT (implicit solvent models like PCM) to map tautomeric populations .

Q. Can this compound serve as a ligand for metal-organic frameworks (MOFs), and how does its geometry affect coordination behavior?

- Methodological Answer : The carboxylic acid group enables coordination to metal nodes (e.g., Zn, Cu). Synthesize MOFs via solvothermal methods (DMF, 120°C) and characterize via PXRD and BET surface area analysis. Compare with analogues (e.g., 5-(4-chlorophenyl) derivatives) to assess steric/electronic impacts of substituent position .

Q. What mechanistic insights explain its antioxidant activity in radical scavenging assays?

- Methodological Answer : Evaluate via DPPH and ABTS assays, correlating IC values with substituent effects. The carboxylic acid and pyrrole NH groups donate hydrogen atoms to stabilize radicals. ESR spectroscopy can detect radical intermediates, while TDDFT calculates HOMO/LUMO gaps to predict electron-transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.